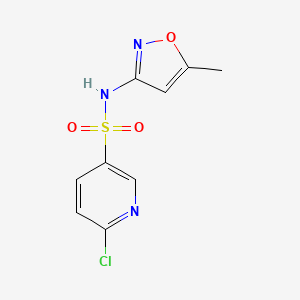

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3S/c1-6-4-9(12-16-6)13-17(14,15)7-2-3-8(10)11-5-7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGRVNCEPNTLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Intermediate Formation

The synthesis typically begins with the preparation of pyridine-3-sulfonyl chloride derivatives. A method adapted from US Patent 3,674,794 involves chlorination of 4-hydroxy-3-pyridinesulfonic acid using phosphorus pentachloride ($$ \text{PCl}5 $$) and phosphorus oxychloride ($$ \text{POCl}3 $$) under reflux conditions. This step yields 4-chloro-3-pyridinesulfonyl chloride, a versatile intermediate for subsequent amination.

Reaction Conditions

Nucleophilic Amination with 5-Methyl-1,2-Oxazol-3-amine

The sulfonamide bond is formed via nucleophilic attack of 5-methyl-1,2-oxazol-3-amine on the sulfonyl chloride intermediate. A protocol from WO 2009/012430 demonstrates this step using dimethylformamide (DMF) as the solvent at elevated temperatures (150°C).

Procedure

- Mixing : Combine equimolar quantities of 6-chloropyridine-3-sulfonyl chloride and 5-methyl-1,2-oxazol-3-amine in DMF.

- Reaction : Stir at 150°C for 12 hours under nitrogen atmosphere.

- Isolation : Precipitate the product by dilution with diethyl ether, followed by recrystallization from isopropanol-diethyl ether.

Key Analytical Data

Alternative Pathway via Thiadiazole Sulfonamide Analogues

A modified approach inspired by PMC studies involves cyclization and sulfonation steps. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is converted to a sulfonyl chloride intermediate using chlorine gas in 1,2-dichloroethane/water. While this method targets thiadiazole derivatives, its sulfonation strategy is adaptable to pyridine systems.

Optimization Insights

- Solvent Choice : Methylene chloride/water mixtures improve solubility of intermediates.

- Reaction Time : 6 hours at 0°C for cyclization.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Base Additives : Triethylamine or sodium bicarbonate neutralizes HCl byproducts, improving yields.

- Molar Ratios : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

Analytical and Characterization Techniques

Spectroscopic Validation

Purity Assessment

- HPLC : Retention time consistency vs. standards.

- Elemental Analysis : C, H, N, S within ±0.4% of theoretical values.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Direct Amination (WO '430) | 70% | >95% | Simplified workflow, fewer steps |

| Chlorination-Amination (US '794) | 65% | 90% | Scalability for industrial production |

| Thiadiazole-Adapted (PMC) | 60% | 85% | Compatibility with diverse sulfonamides |

Industrial and Research-Scale Considerations

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Corresponding substituted derivatives.

Oxidation: Sulfonic acids.

Reduction: Sulfinamides.

Hydrolysis: Sulfonic acid and amine.

Scientific Research Applications

1. Antibacterial Activity

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide exhibits significant antibacterial properties. Compounds containing five-membered heterocycles like oxazoles are known to inhibit bacterial growth by interacting with bacterial enzymes. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a promising candidate for developing new antibacterial agents .

2. Antifungal Activity

The compound's structural features also suggest potential antifungal activity. Research indicates that related sulfonamide derivatives have shown efficacy against fungal strains such as Candida albicans. The mechanisms of action may involve inhibition of key metabolic pathways in fungi, similar to the effects observed in antibacterial applications .

3. Anticancer Potential

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. The unique combination of the pyridine ring and sulfonamide group may provide a novel mechanism for targeting cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

- Antifungal Efficacy : A study synthesized novel pyridine-sulfonamide derivatives that demonstrated greater antifungal activity than fluconazole against Candida species .

- Anticancer Activity : Research on related sulfonamide derivatives indicated cytotoxic effects against various human cancer cell lines, suggesting potential therapeutic roles in oncology .

- Mechanistic Insights : Molecular docking studies have been utilized to elucidate binding affinities and mechanisms of action for these compounds against specific biological targets .

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-Oxazol-3-yl)-6-Chloropyridine-3-Sulfonamido]Acetamide

- Molecular Formula : C₂₃H₂₁ClN₄O₄S

- Key Differences: Incorporates a diphenylmethyl-acetamide side chain, increasing lipophilicity and steric bulk compared to the parent compound.

6-Chloro-N-[5-(1-Methyl-1H-Imidazol-2-yl)-4-Phenyl-1,3-Thiazol-2-yl]Pyridine-2-Carboxamide

- Molecular Formula : C₁₉H₁₅ClN₆OS

- Key Differences: Replaces the sulfonamide group with a carboxamide linkage.

Schiff Base Derivative

4-[(2-Hydroxybenzylidene)Amino]-N-(5-Methyl-1,2-Oxazol-3-yl)Benzene Sulfonamide (L1)

- Molecular Formula : C₁₇H₁₄N₄O₄S

- Key Differences :

Triazolothiadiazole Derivative

3-Benzylsulfanyl-6-(5-Methyl-1,2-Oxazol-3-yl)-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole

- Molecular Formula : C₁₄H₁₁N₅OS₂

- Key Differences: Contains a fused triazolothiadiazole core, which is planar and facilitates π-π interactions. The benzylsulfanyl group enhances hydrophobicity, contrasting with the polar sulfonamide in the target compound.

Implications of Structural Variations

- Bioactivity : The presence of imidazole or Schiff base moieties may enhance interactions with biological targets (e.g., enzymes or receptors) via metal coordination or hydrogen bonding.

- Crystallinity : Planar fused-ring systems (e.g., triazolothiadiazole) promote stable crystal packing, which is critical for materials science applications .

Biological Activity

6-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is an organic compound with potential therapeutic applications. Its unique structure, characterized by a chlorinated pyridine and an oxazole moiety, suggests diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8ClN3O3S

- Molecular Weight : 273.7 g/mol

- CAS Number : 622798-03-2

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes crucial for microbial growth and inflammation.

- Cellular Interaction : It disrupts essential biochemical pathways in target organisms, leading to reduced viability or activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Candida albicans | 1.6 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study on Antifungal Activity

A study conducted on various oxazole derivatives, including this compound, demonstrated its efficacy against fungal strains such as Candida albicans. The compound showed promising results with an MIC of 1.6 µg/mL, indicating its potential as a therapeutic agent in antifungal treatments .

Evaluation of Cytotoxicity

Another research effort assessed the cytotoxic effects of this compound on human cell lines. The results indicated low toxicity levels, making it a candidate for further development in medicinal chemistry without significant adverse effects on human cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide, and how can purity be optimized?

- Methodology : A typical synthesis involves coupling the sulfonyl chloride derivative of 6-chloropyridine-3-sulfonic acid with 5-methyl-1,2-oxazol-3-amine. Reactions are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Characterization via -NMR and LC-MS confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR identify proton environments and confirm sulfonamide bond formation (e.g., NH peak at δ 10.2–10.8 ppm).

- IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm, N-H at ~3300 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 285.69 g/mol) and detects impurities .

Q. How does the compound’s solubility impact experimental design?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid solvent toxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For example, the sulfonamide S-N bond typically measures 1.63–1.65 Å, while the oxazole ring planarity (torsion angle <5°) confirms rigidity. ORTEP-3 visualizes thermal ellipsoids and validates hydrogen-bonding networks (e.g., N-H···O interactions) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology :

- LogP : Calculate partition coefficient (XLogP3 ~2.8) via software like ACD/Labs to assess lipophilicity.

- Topological Polar Surface Area (TPSA) : A TPSA >90 Ų (e.g., 111 Ų for this compound) suggests low blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., dihydropteroate synthase for antibacterial studies) using GROMACS or AMBER .

Q. How can contradictory bioactivity data from different assays be reconciled?

- Methodology : Cross-validate results using orthogonal assays. For instance, if MIC (minimal inhibitory concentration) values vary between broth microdilution and agar diffusion, assess compound stability under assay conditions (pH, temperature). LC-MS quantifies degradation products, while isothermal titration calorimetry (ITC) verifies target binding affinity .

Q. What strategies optimize the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.